2-Bromo-4-phenylpyridine

Descripción

BenchChem offers high-quality 2-Bromo-4-phenylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-phenylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

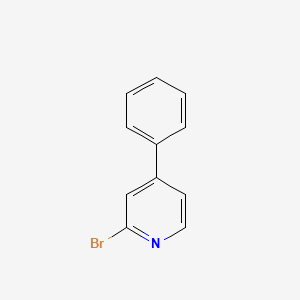

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-4-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN/c12-11-8-10(6-7-13-11)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRIILKQTJUOQCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8068915 | |

| Record name | 2-Bromo-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54151-74-5 | |

| Record name | 2-Bromo-4-phenylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54151-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-bromo-4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054151745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2-bromo-4-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Bromo-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 2-Bromo-4-phenylpyridine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 2-Bromo-4-phenylpyridine. This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials.

Core Chemical Properties

2-Bromo-4-phenylpyridine is a substituted pyridine derivative with a phenyl group at the 4-position and a bromine atom at the 2-position.[1][2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈BrN | [1][2][3] |

| Molecular Weight | 234.09 g/mol | [1][2][3] |

| Melting Point | 65-66 °C | [1] |

| Boiling Point | 311.7 °C at 760 mmHg | [1] |

| Density | 1.426 g/cm³ | [1] |

| Refractive Index | 1.606 | [1] |

| Flash Point | 142.3 °C | [1] |

| Storage Temperature | Room Temperature, Inert Atmosphere | [1][4] |

| Physical Form | Solid | [4] |

Chemical Structure and Identification

The structure of 2-Bromo-4-phenylpyridine is defined by the following identifiers:

| Identifier | Value | Reference |

| IUPAC Name | 2-bromo-4-phenylpyridine | [2][4] |

| CAS Number | 54151-74-5 | [1][2][3] |

| SMILES | C1=CC=C(C=C1)C2=CC(=NC=C2)Br | [2] |

| InChI | InChI=1S/C11H8BrN/c12-11-8-10(6-7-13-11)9-4-2-1-3-5-9/h1-8H | [2][4] |

| InChIKey | KRIILKQTJUOQCJ-UHFFFAOYSA-N | [2][4] |

digraph "2-Bromo-4-phenylpyridine" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#202124"];// Atom nodes N1 [label="N", pos="0.0,0.0!"]; C2 [label="C", pos="-1.2,-0.7!"]; C3 [label="C", pos="-1.2,-2.1!"]; C4 [label="C", pos="0.0,-2.8!"]; C5 [label="C", pos="1.2,-2.1!"]; C6 [label="C", pos="1.2,-0.7!"]; Br7 [label="Br", pos="-2.6,-0.0!"]; C8 [label="C", pos="0.0,-4.2!"]; C9 [label="C", pos="-1.2,-4.9!"]; C10 [label="C", pos="-1.2,-6.3!"]; C11 [label="C", pos="0.0,-7.0!"]; C12 [label="C", pos="1.2,-6.3!"]; C13 [label="C", pos="1.2,-4.9!"];

// Bond edges edge [style=solid]; N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C2 -- Br7; C4 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C8;

// Double bonds edge [style=double]; C2 -- C3 [len=1.5]; C4 -- C5 [len=1.5]; C6 -- N1 [len=1.5]; C8 -- C9 [len=1.5]; C10 -- C11 [len=1.5]; C12 -- C13 [len=1.5]; }

Caption: Chemical structure of 2-Bromo-4-phenylpyridine.

Experimental Protocols

2-Bromo-4-phenylpyridine is a versatile reagent in cross-coupling reactions, allowing for the introduction of various functionalities at the 2-position of the pyridine ring. Below are generalized experimental protocols for common transformations.

Synthesis of 2-Bromo-4-phenylpyridine

Materials:

-

2-Amino-4-phenylpyridine

-

Hydrobromic acid (48%)

-

Bromine

-

Sodium nitrite

-

Sodium hydroxide

-

Organic solvent (e.g., diethyl ether or ethyl acetate)

-

Anhydrous sodium sulfate

Procedure:

-

Preparation: In a reaction vessel, dissolve 2-amino-4-phenylpyridine in 48% hydrobromic acid and cool the mixture to 0-5 °C with stirring.

-

Bromination: Slowly add bromine to the cooled solution while maintaining the temperature below 5 °C.

-

Diazotization: Prepare a solution of sodium nitrite in water and add it dropwise to the reaction mixture, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.

-

Work-up: Slowly raise the temperature to room temperature. Neutralize the solution by the slow addition of a sodium hydroxide solution, keeping the temperature below 20 °C.

-

Extraction: Extract the aqueous layer multiple times with an organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Suzuki-Miyaura Cross-Coupling Reaction

This reaction is a powerful method for forming carbon-carbon bonds.

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials:

-

2-Bromo-4-phenylpyridine

-

Arylboronic acid (1.1–1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2.0–3.0 equivalents)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene)

Procedure:

-

Reaction Setup: In a dry flask under an inert atmosphere, combine 2-Bromo-4-phenylpyridine, the arylboronic acid, the palladium catalyst, and the base.

-

Solvent Addition: Add the degassed solvent to the flask.

-

Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress using TLC or GC-MS.

-

Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

This reaction is used to form carbon-nitrogen bonds.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Materials:

-

2-Bromo-4-phenylpyridine

-

Primary or secondary amine (1.2-1.5 equivalents)

-

Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)

-

Phosphine ligand (e.g., XPhos, BINAP, 1.5-10 mol%)

-

Base (e.g., NaOtBu, K₃PO₄, 1.4-2.0 equivalents)

-

Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

-

Catalyst Pre-formation: In a dry flask under an inert atmosphere, combine the palladium precursor, phosphine ligand, and base. Add the anhydrous solvent and stir for 10-15 minutes at room temperature.

-

Reactant Addition: Add 2-Bromo-4-phenylpyridine and the amine to the reaction mixture.

-

Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress.

-

Work-up: Cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine.

-

Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.

Spectroscopic Analysis

Standard spectroscopic techniques are used to characterize 2-Bromo-4-phenylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on both the pyridine and phenyl rings. The chemical shifts will be influenced by the bromine atom and the nitrogen in the pyridine ring.

-

¹³C NMR: The carbon-13 NMR spectrum will display signals for the eleven carbon atoms in the molecule. The carbon attached to the bromine will be shifted downfield.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 2-Bromo-4-phenylpyridine (234.09 g/mol ). A characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information on the specific biological activities or involvement of 2-Bromo-4-phenylpyridine in cellular signaling pathways. Its primary role in the scientific literature is as a synthetic intermediate for the construction of more complex molecules with potential biological applications. Derivatives of similar bromo-pyridines have been investigated for various therapeutic areas, suggesting that compounds derived from 2-Bromo-4-phenylpyridine may warrant further biological evaluation.

Safety Information

2-Bromo-4-phenylpyridine should be handled with appropriate safety precautions in a well-ventilated area or fume hood. It is advisable to wear personal protective equipment, including gloves and safety glasses. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.[4]

References

An In-depth Technical Guide to 2-Bromo-4-phenylpyridine (CAS: 54151-74-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-phenylpyridine, a key building block in organic synthesis. This document details its physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel molecules for pharmaceutical and materials science research.

Physicochemical Properties

2-Bromo-4-phenylpyridine is a substituted pyridine derivative with the following key properties:

| Property | Value | Reference(s) |

| CAS Number | 54151-74-5 | [1][2] |

| Molecular Formula | C₁₁H₈BrN | [1][2] |

| Molecular Weight | 234.09 g/mol | [1][2] |

| Melting Point | 65-66 °C | [3] |

| Boiling Point | 311.7 °C at 760 mmHg | [3] |

| Density | 1.426 g/cm³ | [3] |

| Appearance | Solid | |

| IUPAC Name | 2-bromo-4-phenylpyridine | [1] |

| Synonyms | Pyridine, 2-bromo-4-phenyl-; (2-Bromo-pyridin-4-yl)benzene; 4-Phenyl-2-bromopyridine | [3] |

Synthesis

Plausible Synthetic Pathway:

A potential synthetic route to 2-Bromo-4-phenylpyridine could start from 2-amino-4-phenylpyridine. The amino group can be converted to a diazonium salt, which is subsequently displaced by a bromide ion.

Caption: Plausible synthesis of 2-Bromo-4-phenylpyridine.

Experimental Protocol (General Procedure for Sandmeyer-type Bromination)

This protocol is a general representation and would require optimization for the specific synthesis of 2-Bromo-4-phenylpyridine.

-

Diazotization: 2-Amino-4-phenylpyridine is dissolved in an aqueous solution of hydrobromic acid (HBr) and cooled to 0-5 °C. An aqueous solution of sodium nitrite (NaNO₂) is then added dropwise while maintaining the low temperature. This results in the formation of the corresponding diazonium salt.

-

Bromination: The diazonium salt solution is then treated with a solution of copper(I) bromide (CuBr) in HBr (Gattermann reaction) or heated to induce decomposition in the presence of bromide ions (Sandmeyer reaction), leading to the formation of 2-Bromo-4-phenylpyridine.

-

Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be further purified by techniques such as column chromatography or recrystallization.

Reactivity and Applications in Organic Synthesis

2-Bromo-4-phenylpyridine is a valuable building block in organic synthesis, primarily utilized in transition-metal-catalyzed cross-coupling reactions. The bromine atom at the 2-position of the pyridine ring serves as an excellent leaving group, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method to form biaryl compounds. 2-Bromo-4-phenylpyridine can be coupled with various boronic acids or their esters in the presence of a palladium catalyst and a base to generate a diverse range of 2,4-disubstituted pyridine derivatives. These structures are of significant interest in medicinal chemistry and materials science.

General Workflow for a Suzuki-Miyaura Coupling Reaction:

References

Synthesis of 2-Bromo-4-phenylpyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and efficient two-step synthesis of 2-bromo-4-phenylpyridine, a valuable building block in medicinal chemistry and materials science. The synthesis commences with a Suzuki-Miyaura coupling to introduce the phenyl group, followed by a Sandmeyer reaction to install the bromo substituent. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and reaction mechanisms.

Synthetic Strategy Overview

The synthesis of 2-bromo-4-phenylpyridine from a readily available aminopyridine precursor is most effectively achieved through a two-step sequence. The first step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a C-C bond, followed by a diazotization and bromination via the Sandmeyer reaction.

Caption: Overall synthetic workflow for 2-bromo-4-phenylpyridine.

Data Presentation

Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine

The following table summarizes representative data for the Suzuki-Miyaura coupling of 2-amino-4-bromopyridine with phenylboronic acid, adapted from analogous reactions.[1]

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85 |

| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 92 |

| 3 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 110 | 6 | 88 |

Sandmeyer Reaction of 4-Phenyl-2-aminopyridine

The following table presents expected data for the Sandmeyer reaction of 4-phenyl-2-aminopyridine, based on established procedures for similar substrates.

| Entry | Diazotization Conditions | Bromination Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | NaNO₂, 48% HBr | CuBr | H₂O/HBr | 0 to 60 | 2 | ~75-85 |

| 2 | t-BuONO, HBr | CuBr₂ | Acetonitrile | 65 | 1 | ~70-80 |

Experimental Protocols

Step 1: Synthesis of 4-Phenyl-2-aminopyridine via Suzuki-Miyaura Coupling

Materials:

-

2-Amino-4-bromopyridine

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-bromopyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the reaction mixture.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-phenyl-2-aminopyridine as a solid.

Characterization of 4-Phenyl-2-aminopyridine:

-

¹H NMR (400 MHz, CDCl₃): δ 8.10 (d, J = 5.2 Hz, 1H), 7.55-7.40 (m, 5H), 6.90 (s, 1H), 6.75 (dd, J = 5.2, 1.6 Hz, 1H), 4.50 (br s, 2H).

-

¹³C NMR (101 MHz, CDCl₃): δ 158.5, 150.2, 148.8, 138.5, 129.0, 128.8, 126.9, 111.8, 108.5.

-

Mass Spectrometry (ESI): m/z 171.09 [M+H]⁺.

Step 2: Synthesis of 2-Bromo-4-phenylpyridine via Sandmeyer Reaction

Materials:

-

4-Phenyl-2-aminopyridine

-

48% Hydrobromic acid (HBr)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Sodium hydroxide (NaOH) solution

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flask, dissolve 4-phenyl-2-aminopyridine (1.0 eq) in 48% hydrobromic acid.

-

Cool the solution to 0 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

-

Allow the reaction mixture to warm to room temperature and then heat to 60 °C until the evolution of nitrogen gas ceases (approximately 1-2 hours).

-

Cool the reaction mixture to room temperature and neutralize with a cold sodium hydroxide solution to a pH of ~8-9.

-

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-bromo-4-phenylpyridine.

Characterization of 2-Bromo-4-phenylpyridine:

-

¹H NMR (400 MHz, CDCl₃): δ 8.40 (d, J = 5.2 Hz, 1H), 7.65-7.55 (m, 3H), 7.50-7.40 (m, 3H), 7.35 (dd, J = 5.2, 1.6 Hz, 1H).

-

¹³C NMR (101 MHz, CDCl₃): δ 151.2, 150.5, 142.8, 137.2, 129.3, 129.1, 127.0, 125.0, 122.3.

-

Mass Spectrometry (EI): m/z 234/236 [M]⁺ (presence of bromine isotopes).

Reaction Mechanisms

Suzuki-Miyaura Coupling Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sandmeyer Reaction Mechanism

The Sandmeyer reaction involves the conversion of an amino group to a diazonium salt, followed by a copper-catalyzed radical-nucleophilic aromatic substitution.

References

Spectroscopic Profile of 2-Bromo-4-phenylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Bromo-4-phenylpyridine (CAS No: 54151-74-5). Due to the limited availability of publicly accessible, complete experimental spectra for this specific molecule, this document focuses on predicted data derived from spectroscopic principles and analysis of structurally similar compounds. This guide is intended to serve as a valuable resource for the characterization and utilization of 2-Bromo-4-phenylpyridine in research and development.

Molecular Structure and Properties

2-Bromo-4-phenylpyridine is a substituted pyridine derivative with a molecular formula of C₁₁H₈BrN and a molecular weight of 234.09 g/mol .[1] Its structure consists of a pyridine ring brominated at the 2-position and substituted with a phenyl group at the 4-position.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of 2-Bromo-4-phenylpyridine. These predictions are based on established spectroscopic theory and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 | ~8.4 - 8.6 | d | ~5.0 |

| H-3 | ~7.7 - 7.9 | s | - |

| H-5 | ~7.5 - 7.7 | d | ~5.0 |

| Phenyl H (ortho) | ~7.6 - 7.8 | m | - |

| Phenyl H (meta, para) | ~7.3 - 7.5 | m | - |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~143 - 145 |

| C-4 | ~150 - 152 |

| C-6 | ~151 - 153 |

| C-3 | ~122 - 124 |

| C-5 | ~120 - 122 |

| Phenyl C (ipso) | ~137 - 139 |

| Phenyl C (ortho) | ~129 - 131 |

| Phenyl C (meta) | ~128 - 130 |

| Phenyl C (para) | ~127 - 129 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (Neat)

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100 - 3000 | C-H stretch (aromatic) |

| 1600 - 1585 | C=C stretch (aromatic ring) |

| 1500 - 1400 | C=C stretch (aromatic ring) |

| ~1050 | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Predicted Key Mass Spectrometry Fragments (Electron Ionization)

| m/z | Proposed Fragment | Notes |

| 233/235 | [M]⁺ | Molecular ion peak, showing characteristic bromine isotope pattern (¹⁹Br/⁸¹Br ≈ 1:1) |

| 154 | [M - Br]⁺ | Loss of bromine atom |

| 127 | [C₁₀H₇]⁺ | Phenylcyclopentadienyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Experimental Protocols

The following are detailed, representative protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of 2-Bromo-4-phenylpyridine.

Materials & Equipment:

-

2-Bromo-4-phenylpyridine sample

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

5 mm NMR tubes

-

500 MHz NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-4-phenylpyridine in approximately 0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock and shim the spectrometer on the deuterium signal of the CDCl₃.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ signal at 77.16 ppm for ¹³C.

IR Spectroscopy

Objective: To obtain the FT-IR spectrum of 2-Bromo-4-phenylpyridine.

Materials & Equipment:

-

2-Bromo-4-phenylpyridine sample (solid)

-

Fourier-Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

Procedure:

-

Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid 2-Bromo-4-phenylpyridine sample onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Objective: To obtain the mass spectrum of 2-Bromo-4-phenylpyridine and determine its fragmentation pattern.

Materials & Equipment:

-

2-Bromo-4-phenylpyridine sample

-

High-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate)

-

Autosampler vial with cap

-

Gas Chromatograph-Mass Spectrometer (GC-MS) system with an electron ionization (EI) source

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample by dissolving a small amount (~1 mg) of 2-Bromo-4-phenylpyridine in a volatile organic solvent (1 mL) in a clean vial.

-

GC-MS Parameters:

-

GC Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up at 10-20 °C/min to a final temperature of ~280 °C.

-

Carrier Gas: Helium, with a constant flow rate.

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.

-

Data Processing: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to 2-Bromo-4-phenylpyridine. Extract the mass spectrum for this peak.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic analysis of 2-Bromo-4-phenylpyridine.

Caption: Logical workflow for the spectroscopic analysis of 2-Bromo-4-phenylpyridine.

References

The Synthetic Versatility of 2-Bromo-4-phenylpyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-phenylpyridine is a versatile heterocyclic building block of significant interest in organic synthesis, particularly for the development of novel pharmaceuticals and functional materials. The strategic placement of the bromine atom at the 2-position, activated by the electron-deficient nature of the pyridine ring, renders it an excellent substrate for a wide array of synthetic transformations. This guide provides a comprehensive overview of the reactivity of 2-bromo-4-phenylpyridine, focusing on its applications in key carbon-carbon and carbon-heteroatom bond-forming reactions. Detailed experimental protocols, quantitative data for analogous systems, and mechanistic diagrams are presented to serve as a practical resource for researchers in the field.

Synthesis of 2-Bromo-4-phenylpyridine

The most common and practical method for the synthesis of 2-bromo-4-phenylpyridine is through a Sandmeyer-type reaction, starting from the readily available 2-amino-4-phenylpyridine. This process involves the diazotization of the primary amine followed by displacement of the diazonium group with a bromide ion.

Experimental Protocol: Synthesis of 2-Bromo-4-phenylpyridine

-

Step 1: Diazotization. To a cooled (0–5 °C) solution of 2-amino-4-phenylpyridine (1.0 eq.) in 48% hydrobromic acid, a solution of sodium nitrite (1.1 eq.) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.

-

Step 2: Bromination. The cold diazonium salt solution is then added portion-wise to a suspension of copper(I) bromide (1.2 eq.) in 48% hydrobromic acid at a temperature maintained between 60-70 °C.

-

Step 3: Work-up and Purification. After the addition is complete, the reaction mixture is heated to 90 °C for 30 minutes and then cooled to room temperature. The mixture is neutralized with a strong base (e.g., NaOH) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation to afford 2-bromo-4-phenylpyridine.

digraph "synthesis_of_2_bromo_4_phenylpyridine" {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"];

edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="2-Amino-4-phenylpyridine", shape=rectangle];

intermediate [label="Diazonium Salt", shape=rectangle];

product [label="2-Bromo-4-phenylpyridine", shape=rectangle];

start -> intermediate [label="1. NaNO2, HBr\n2. 0-5 °C", color="#4285F4"];

intermediate -> product [label="CuBr, HBr, 60-70 °C", color="#EA4335"];

}

Caption: General workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between 2-bromo-4-phenylpyridine and a terminal alkyne, providing access to valuable alkynylpyridine derivatives.

Quantitative Data for Sonogashira Coupling of 2-Bromopyridine Analogues

Terminal Alkyne Pd Catalyst (mol%) Cu(I) Source (mol%) Base (eq.) Solvent Temp (°C) Time (h) Yield (%) Phenylacetylene Pd(PPh₃)₂Cl₂ (3) CuI (5) Et₃N (2.0) THF 40-60 4-12 >90[1][2] Trimethylsilylacetylene Pd(PPh₃)₄ (5) CuI (10) Et₃N THF 80 12 85 1-Heptyne Pd(OAc)₂ (2) CuI (4) Piperidine DMF RT 6 ~88 Propargyl alcohol PdCl₂(PPh₃)₂ (2) CuI (5) i-Pr₂NH Dioxane 50 8 ~95

Note: Yields are based on reactions with various 2-bromopyridines and are representative.

In a Schlenk flask under an inert atmosphere, 2-bromo-4-phenylpyridine (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and a copper(I) salt (e.g., CuI, 5 mol%) are combined in a degassed solvent (e.g., THF or DMF). A degassed amine base (e.g., triethylamine, 2.0 eq.) and the terminal alkyne (1.2 eq.) are then added. The reaction is stirred at room temperature or gently heated until completion. The reaction mixture is then quenched, extracted, dried, and purified by column chromatography.[3][4]

```dot

digraph "sonogashira_catalytic_cycle" {

graph [splines=ortho];

node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"];

edge [fontname="Arial", fontsize=10, color="#5F6368"];

pd0 [label="Pd(0)L2", shape=ellipse, style=filled, fillcolor="#FBBC05"];

pd_complex [label="[Ar-Pd(II)(Br)L2]"];

alkyne_complex [label="[Ar-Pd(II)(C≡CR)L2]"];

product [label="Ar-C≡CR", shape=rectangle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

pd0 -> pd_complex [label="Oxidative Addition\n(Ar-Br)", color="#4285F4"];

pd_complex -> alkyne_complex [label="Transmetalation\n(Cu-C≡CR)", color="#EA4335"];

alkyne_complex -> pd0 [label="Reductive Elimination", color="#34A853"];

alkyne_complex -> product [style=dashed, arrowhead=none, color="#34A853"];

}

Caption: Experimental workflow for Buchwald-Hartwig amination.

Heck Reaction

The Heck reaction provides a method for the arylation of alkenes using 2-bromo-4-phenylpyridine, leading to the formation of substituted styrenylpyridines.

In a sealed tube, 2-bromo-4-phenylpyridine (1.0 eq.), an alkene (e.g., styrene, 1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., P(o-tol)₃, 4 mol%), and a base (e.g., Et₃N, 1.5 eq.) are combined in an anhydrous solvent (e.g., acetonitrile or DMF). The tube is sealed and heated to 100-120 °C for 18-24 hours. After cooling, the reaction mixture is worked up and the product is purified by column chromatography.[5]

Stille Coupling

The Stille coupling involves the reaction of 2-bromo-4-phenylpyridine with an organostannane reagent, offering another versatile route for C-C bond formation.

To a solution of 2-bromo-4-phenylpyridine (1.0 eq.) and an organostannane (e.g., tributyl(phenyl)tin, 1.1 eq.) in an anhydrous, degassed solvent such as toluene, a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) is added. The mixture is heated under an inert atmosphere at around 100 °C until the reaction is complete. The work-up procedure often involves treatment with an aqueous KF solution to remove tin byproducts, followed by extraction and purification.[6][7]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further activated by the bromine atom at the 2-position, allows for nucleophilic aromatic substitution (SNAr) reactions. Strong nucleophiles can displace the bromide to form a variety of substituted pyridines.

Quantitative Data for SNAr on 2-Bromopyridine Analogues

Nucleophile Reagent Solvent Temp (°C) Time (h) Yield (%) Methoxide NaOMe MeOH Reflux 6 ~90 Ethoxide NaOEt EtOH Reflux 8 ~85 Thiophenoxide PhSNa DMF 100 4 >95 Morpholine Morpholine/K₂CO₃ DMSO 120 24 ~75

Note: Yields are representative for SNAr reactions on activated 2-bromopyridines.

Experimental Protocol: Methoxylation

2-Bromo-4-phenylpyridine (1.0 eq.) is added to a solution of sodium methoxide (1.5 eq.) in methanol. The mixture is heated at reflux until the starting material is consumed. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is then dried and concentrated, and the product is purified by chromatography.[8]

```dot

digraph "snar_mechanism" {

graph [splines=ortho];

node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"];

edge [fontname="Arial", fontsize=10, color="#5F6368"];

substrate [label="2-Bromo-4-phenylpyridine"];

meisenheimer [label="Meisenheimer Complex\n(Anionic Intermediate)"];

product [label="2-Methoxy-4-phenylpyridine", shape=rectangle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

substrate -> meisenheimer [label="Nucleophilic Attack\n(MeO-)", color="#4285F4"];

meisenheimer -> product [label="Loss of Leaving Group\n(Br-)", color="#EA4335"];

}

References

- 1. benchchem.com [benchchem.com]

- 2. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Heck reaction - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Stille reaction - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

The Versatility of 2-Bromo-4-phenylpyridine: A Technical Guide for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-phenylpyridine has emerged as a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of biologically active compounds. Its unique structural features, characterized by a reactive bromine atom at the 2-position and a phenyl group at the 4-position, facilitate a range of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth overview of the synthesis, reactivity, and application of 2-bromo-4-phenylpyridine in the development of novel therapeutics. Detailed experimental protocols for key reactions, quantitative biological data for derived compounds, and diagrammatic representations of synthetic pathways are presented to empower researchers in their drug discovery endeavors.

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[1] The functionalization of this heterocycle is a key strategy in the design of novel therapeutic agents. 2-Bromo-4-phenylpyridine (CAS No: 54151-74-5) is a commercially available and synthetically accessible intermediate that serves as an excellent starting material for the introduction of various pharmacophoric groups.[2] The bromine atom at the 2-position is particularly amenable to substitution through well-established cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the facile construction of carbon-carbon and carbon-nitrogen bonds.[3][4] The phenyl group at the 4-position provides a lipophilic handle that can be further functionalized or can itself interact with biological targets.

This guide will explore the utility of 2-bromo-4-phenylpyridine as a strategic building block in the synthesis of compounds targeting a range of disease areas, including cancer and neurological disorders.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 2-bromo-4-phenylpyridine is essential for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 54151-74-5 | [2] |

| Molecular Formula | C₁₁H₈BrN | [2] |

| Molecular Weight | 234.09 g/mol | [2] |

| Melting Point | 65-66 °C | [2] |

| Boiling Point | 311.7 °C at 760 mmHg | [2] |

| Density | 1.426 g/cm³ | [2] |

Key Synthetic Transformations

The reactivity of 2-bromo-4-phenylpyridine is dominated by the chemistry of the C-Br bond, making it an ideal substrate for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures. 2-Bromo-4-phenylpyridine can be readily coupled with a variety of boronic acids and their derivatives.

References

Technical Guide: Physicochemical and Synthetic Profile of 2-Bromo-4-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-phenylpyridine is a halogenated aromatic heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structural features, combining a reactive bromine atom on the pyridine ring with a phenyl substituent, make it a versatile building block for the construction of more complex molecular architectures. This guide provides a detailed overview of its key physical properties and a representative experimental workflow for its application in cross-coupling reactions, a cornerstone of modern drug discovery and development.

Physical Properties of 2-Bromo-4-phenylpyridine

The accurate determination of physical properties is fundamental to the characterization and application of any chemical compound. The melting and boiling points of 2-Bromo-4-phenylpyridine are summarized below.

| Property | Value | Conditions |

| Melting Point | 65-66 °C | Solvent: ligroine[1][2] |

| Boiling Point | 311.7 °C | at 760 mmHg[1][2] |

Experimental Protocols

While specific experimental documentation for the determination of the physical properties of 2-Bromo-4-phenylpyridine is not extensively detailed in publicly available literature, standardized methodologies are routinely employed for such characterizations.

Melting Point Determination (Capillary Method)

The melting point of 2-Bromo-4-phenylpyridine can be determined using a standard capillary melting point apparatus.[3][4]

Methodology:

-

A small, finely powdered sample of 2-Bromo-4-phenylpyridine is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[5]

-

The capillary tube is placed in a melting point apparatus, and the temperature is raised rapidly to approximately 10-15°C below the expected melting point.[3][5]

-

The heating rate is then reduced to approximately 1-2°C per minute to ensure thermal equilibrium.

-

The temperature at which the first liquid is observed and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. For pure compounds, this range is typically narrow.[3]

Boiling Point Determination (Microscale Method)

The boiling point of liquid compounds at atmospheric pressure can be determined using a microscale technique.[6][7][8]

Methodology:

-

A small volume of 2-Bromo-4-phenylpyridine is placed in a small-diameter test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The assembly is attached to a thermometer and heated in a suitable heating bath (e.g., oil bath).

-

As the temperature rises, a steady stream of bubbles will emerge from the open end of the inverted capillary tube.

-

The heat source is removed, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This occurs when the vapor pressure of the substance equals the external pressure.[7]

Application in Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

2-Bromo-4-phenylpyridine is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a diverse range of biaryl and substituted pyridine compounds, which are prevalent motifs in pharmaceuticals.[1][9]

Experimental Workflow: Suzuki-Miyaura Coupling

The following is a generalized protocol for the Suzuki-Miyaura coupling of an arylboronic acid with 2-Bromo-4-phenylpyridine.

Methodology:

-

Reaction Setup: In a dry reaction vessel (e.g., a Schlenk flask), 2-Bromo-4-phenylpyridine (1.0 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equivalents) are combined.

-

Inert Atmosphere: The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by repeated cycles of evacuation and backfilling.

-

Solvent Addition: Anhydrous and degassed solvent (e.g., a mixture of 1,4-dioxane and water) is added via syringe.

-

Reaction: The reaction mixture is heated (typically between 80-120°C) with vigorous stirring. The progress of the reaction is monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the desired coupled product.

Visualized Workflow: Suzuki-Miyaura Coupling

The logical flow of the Suzuki-Miyaura coupling reaction is depicted in the following diagram.

Caption: Logical workflow for the Suzuki-Miyaura cross-coupling of 2-Bromo-4-phenylpyridine.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. almaaqal.edu.iq [almaaqal.edu.iq]

- 4. davjalandhar.com [davjalandhar.com]

- 5. ursinus.edu [ursinus.edu]

- 6. scribd.com [scribd.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scribd.com [scribd.com]

- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

Navigating the Solubility Landscape of 2-Bromo-4-phenylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-phenylpyridine is a pivotal intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds. A thorough understanding of its solubility in common organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products. This technical guide addresses the current landscape of solubility data for 2-bromo-4-phenylpyridine, providing a framework for its experimental determination. While publicly available quantitative solubility data is scarce, this document furnishes detailed experimental protocols to empower researchers to generate reliable and reproducible solubility profiles in their own laboratory settings. Methodologies for creating saturated solutions via the equilibrium shake-flask method are presented, followed by comprehensive procedures for solute quantification using both gravimetric analysis and High-Performance Liquid Chromatography (HPLC).

Introduction

2-Bromo-4-phenylpyridine, with the chemical formula C₁₁H₈BrN, is a substituted pyridine derivative.[1][2] Its molecular structure, featuring a polar pyridine ring and a nonpolar phenyl group, suggests a nuanced solubility profile across solvents of varying polarities. The bromine atom further influences its physicochemical properties, including its melting point of 65-66 °C.[1] The principle of "like dissolves like" provides a qualitative prediction of its behavior; it is anticipated to exhibit greater solubility in polar aprotic and polar protic solvents. However, for the precise and quantitative data required in research and development, experimental determination is indispensable.

Quantitative Solubility Data

A comprehensive review of scientific literature and chemical databases indicates a lack of publicly available quantitative solubility data for 2-bromo-4-phenylpyridine in common organic solvents. To facilitate the systematic collection and comparison of such crucial data, the following table is provided as a template for researchers to record their experimentally determined values.

Table 1: Experimentally Determined Solubility of 2-Bromo-4-phenylpyridine

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Ethanol | |||

| Methanol | |||

| Acetone | |||

| Toluene | |||

| Ethyl Acetate | |||

| Dichloromethane | |||

| Hexane | |||

| Acetonitrile | |||

| N,N-Dimethylformamide (DMF) | |||

| Dimethyl Sulfoxide (DMSO) |

Experimental Protocols for Solubility Determination

The following section outlines a robust and widely accepted methodology for determining the solubility of a solid organic compound in an organic solvent. The procedure is divided into two main stages: the preparation of a saturated solution and the quantitative analysis of the solute concentration.

Preparation of a Saturated Solution (Equilibrium Shake-Flask Method)

The shake-flask method is a reliable technique for achieving a saturated solution, ensuring that the solvent is in equilibrium with the solid solute.[3][4]

Materials and Equipment:

-

2-Bromo-4-phenylpyridine (solid)

-

Selected organic solvents (analytical grade)

-

Screw-cap vials or flasks

-

Orbital shaker or magnetic stirrer with a temperature-controlled bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

Procedure:

-

Add an excess amount of solid 2-bromo-4-phenylpyridine to a pre-weighed vial or flask. The presence of undissolved solid at the end of the equilibration period is essential to confirm saturation.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker or a temperature-controlled bath with continuous agitation.

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, at a constant temperature. The time required to reach equilibrium may vary depending on the solvent and should be determined empirically.

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

Quantification of Solute Concentration

Once a clear, saturated solution is obtained, the concentration of 2-bromo-4-phenylpyridine can be determined using one of the following methods.

This classic and straightforward method involves the evaporation of the solvent to determine the mass of the dissolved solute.[1][5]

Materials and Equipment:

-

Pre-weighed evaporating dish or beaker

-

Volumetric pipette

-

Oven or rotary evaporator

-

Desiccator

-

Analytical balance

Procedure:

-

Accurately transfer a known volume of the filtered saturated solution into a pre-weighed evaporating dish using a volumetric pipette.

-

Carefully evaporate the solvent under a gentle stream of nitrogen, in a fume hood, or using a rotary evaporator.

-

Once the solvent is removed, dry the residue in an oven at a temperature below the melting point of 2-bromo-4-phenylpyridine until a constant weight is achieved.

-

Cool the dish containing the residue in a desiccator to prevent moisture absorption.

-

Weigh the dish with the dry residue on an analytical balance.

Calculation:

-

Mass of dissolved solute (g) = (Weight of dish with residue) - (Weight of empty dish)

-

Solubility ( g/100 mL) = (Mass of dissolved solute / Volume of solution used) x 100

HPLC is a highly sensitive and accurate method for determining the concentration of a compound in a solution.[6][7]

Materials and Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column

-

Volumetric flasks and pipettes

-

Mobile phase solvents

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of 2-bromo-4-phenylpyridine in the same solvent used for the solubility experiment, with accurately known concentrations.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area for each concentration. Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Sample Analysis: Dilute the filtered saturated solution with a known dilution factor to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Concentration Determination: Determine the concentration of the diluted sample from the calibration curve.

-

Solubility Calculation: Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of the solubility of 2-bromo-4-phenylpyridine.

Caption: Experimental workflow for determining the solubility of 2-bromo-4-phenylpyridine.

Conclusion

This technical guide provides a comprehensive framework for researchers to systematically and accurately determine the solubility of 2-bromo-4-phenylpyridine in common organic solvents. By following the detailed experimental protocols for the shake-flask method coupled with either gravimetric or HPLC analysis, scientists can generate the critical quantitative data necessary for advancing their research and development endeavors. The provided table template encourages the standardized reporting of these findings, which will ultimately benefit the broader scientific community by filling the existing knowledge gap regarding the solubility of this important chemical intermediate.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. pharmacyjournal.info [pharmacyjournal.info]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 7. uhplcs.com [uhplcs.com]

The Versatile Scaffold: A Technical Guide to the Potential Applications of 2-Bromo-4-phenylpyridine Derivatives

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

The 2-bromo-4-phenylpyridine core is a versatile heterocyclic scaffold that has garnered significant attention in various scientific disciplines. Its unique structural features, characterized by a bromine atom at the 2-position and a phenyl group at the 4-position of the pyridine ring, offer a reactive handle for a multitude of chemical transformations. This technical guide provides an in-depth exploration of the potential applications of 2-bromo-4-phenylpyridine derivatives, with a focus on their utility in medicinal chemistry, materials science, and catalysis.

Medicinal Chemistry: A Privileged Scaffold in Drug Discovery

Derivatives of 2-bromo-4-phenylpyridine are prominent in medicinal chemistry, serving as key intermediates in the synthesis of a wide array of biologically active molecules. The pyridine nucleus is a well-established "privileged structure" in drug design, and the ability to functionalize it at the 2-position via the bromo substituent makes this scaffold particularly valuable.

Anticancer Activity

A significant area of investigation for these derivatives is in oncology. Many 2-substituted-4-phenylpyridine compounds have demonstrated potent cytotoxic activity against various cancer cell lines.

Table 1: Anticancer Activity of Representative Pyridine Derivatives

| Derivative Class | Target Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine-ureas | Breast (MCF-7) | 3.93 - 5.0 | [1] |

| 3-Cyano-6-naphthylpyridines | Breast (MCF-7) | 0.5 (nM) | [2] |

| 3-Cyano-6-naphthylpyridines | Prostate (PC3) | 55 (nM) | [2] |

| Pyrazolo[3,4-b]pyridines | Cervical (HeLa) | 2.59 | [3] |

| Pyrazolo[3,4-b]pyridines | Breast (MCF-7) | 4.66 | [3] |

| Pyrazolo[3,4-b]pyridines | Colon (HCT-116) | 1.98 | [3] |

| Benzo[a]phenazines | Breast (MCF-7) | 1.04 - 2.27 | |

| Benzo[a]phenazines | Leukemia (HL-60) | 1.04 - 2.27 |

Note: The IC50 values presented are for related pyridine derivatives and are intended to be representative of the potential of this class of compounds.

Kinase Inhibition

A primary mechanism through which many pyridine-based compounds exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several pyridine derivatives have been identified as potent VEGFR-2 inhibitors.[2][4][5][6][7] By blocking the ATP-binding site of VEGFR-2, these compounds can inhibit downstream signaling, leading to a reduction in tumor vascularization.

References

- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

Commercial Availability and Synthetic Applications of 2-Bromo-4-phenylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-phenylpyridine is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds and functional materials. Its unique structure, featuring a reactive bromine atom at the 2-position and a phenyl group at the 4-position of the pyridine ring, allows for versatile functionalization through various cross-coupling reactions. This technical guide provides a comprehensive overview of the commercial availability of 2-Bromo-4-phenylpyridine, its key chemical properties, and detailed experimental protocols for its application in common synthetic transformations.

Commercial Availability and Suppliers

2-Bromo-4-phenylpyridine is readily available from a range of chemical suppliers. The following table summarizes some of the key commercial sources for this compound, highlighting typical purities and available quantities to aid in procurement for research and development purposes.

| Supplier | Purity | Available Quantities | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Sigma-Aldrich | ≥97% | 100 mg, 1 g, 5 g, 25 g, 100 g | 54151-74-5 | C₁₁H₈BrN | 234.09 |

| Santa Cruz Biotechnology | - | - | 54151-74-5 | C₁₁H₈BrN | 234.09[1] |

| TCI Chemicals | >98.0% (GC) | - | 54151-74-5 | C₁₁H₈BrN | 234.09 |

| Cenmed Enterprises | ≥97% | 1g | 54151-74-5 | C₁₁H₈BrN | 234.09 |

| Synchem | 95% | On demand | 54151-74-5 | C₁₁H₈BrN | 234.09 |

| Guidechem (multiple listings) | Varies (e.g., 99%) | Grams to Kilograms | 54151-74-5 | C₁₁H₈BrN | 234.09 |

Physicochemical Properties

A summary of the key physicochemical properties of 2-Bromo-4-phenylpyridine is provided below. These data are essential for designing experimental setups and ensuring safe handling.

| Property | Value | Source |

| Melting Point | 65-66 °C | --INVALID-LINK-- |

| Boiling Point | 311.7 °C at 760 mmHg | --INVALID-LINK-- |

| Flash Point | 142.3 °C | --INVALID-LINK-- |

| Density | 1.426 g/cm³ | --INVALID-LINK-- |

| Appearance | White to light yellow powder/crystal | TCI Chemicals |

Experimental Protocols

2-Bromo-4-phenylpyridine is a versatile substrate for various palladium-catalyzed cross-coupling reactions. The following sections provide detailed, representative experimental protocols for Suzuki-Miyaura and Sonogashira coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In this reaction, the bromine atom of 2-Bromo-4-phenylpyridine is substituted with an organic group from a boronic acid or ester.

Representative Protocol:

-

Reaction Setup: In a dry Schlenk flask, combine 2-Bromo-4-phenylpyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(dppf)Cl₂ (e.g., 3-5 mol%), and a base like potassium carbonate (K₂CO₃) (2.0 equiv.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O in a 4:1 or 5:1 ratio).

-

Inert Atmosphere: Seal the flask and thoroughly degas the mixture by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.

-

Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[2][3]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between 2-Bromo-4-phenylpyridine and a terminal alkyne, a reaction of significant importance in the synthesis of complex organic molecules.

Representative Protocol:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-Bromo-4-phenylpyridine (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).[4]

-

Solvent and Reagent Addition: Add an anhydrous, deoxygenated solvent (e.g., THF or DMF), followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.) and the terminal alkyne (1.1-1.2 equiv.) via syringe.[4][5]

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-100 °C). Monitor the reaction's progress by TLC or LC-MS.[4]

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 2-alkynyl-4-phenylpyridine.

Logical Relationship of Synthetic Utility

The following diagram illustrates the central role of 2-Bromo-4-phenylpyridine as a versatile intermediate in the synthesis of more complex, functionalized pyridine derivatives through key cross-coupling reactions.

Conclusion

2-Bromo-4-phenylpyridine is a commercially accessible and highly valuable reagent for the synthesis of a diverse range of substituted pyridine derivatives. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, provides a reliable pathway to novel compounds with potential applications in medicinal chemistry and materials science. The experimental protocols and supplier information provided in this guide are intended to facilitate the efficient use of this versatile building block in research and development endeavors.

References

Application Note: A Robust Suzuki Coupling Protocol for the Synthesis of 2-Aryl-4-phenylpyridines

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This reaction is particularly crucial in the pharmaceutical and materials science industries for the synthesis of biaryl and heteroaryl compounds. Substituted pyridines are prevalent motifs in numerous pharmaceutical agents, making the development of reliable protocols for their synthesis highly valuable.[1][4]

This application note provides a detailed protocol for the Suzuki coupling of 2-bromo-4-phenylpyridine with various arylboronic acids. The protocol addresses the common challenges associated with the use of 2-halopyridines, such as catalyst inhibition by the pyridine nitrogen, by outlining optimized conditions for catalyst, ligand, base, and solvent selection.[5][6]

Reaction Principle

The Suzuki-Miyaura coupling involves a palladium-catalyzed reaction between an organohalide and an organoboron compound.[6] The catalytic cycle, illustrated below, consists of three primary steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex (facilitated by a base), and reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.[2][3] The choice of base is critical as it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the often rate-determining transmetalation step.[1]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials:

-

2-Bromo-4-phenylpyridine (1.0 equiv)

-

Arylboronic acid (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene, or DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard oven-dried glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

Procedure:

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine 2-bromo-4-phenylpyridine, the arylboronic acid, the base, and the palladium catalyst.

-

Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the 2-bromo-4-phenylpyridine.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Caption: A generalized workflow for the Suzuki coupling of 2-bromo-4-phenylpyridine.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative conditions and yields for the Suzuki coupling of various 2-bromopyridine derivatives with arylboronic acids, which can be extrapolated for 2-bromo-4-phenylpyridine.

| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | None | K₂CO₃ (2) | iPrOH/H₂O | 80 | 0.5 | 95 | [4] |

| 2 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (1) | Benzimidazolium salt (2) | K₂CO₃ (2) | DMF/H₂O | 120 | 0.25 | 70 | [7] |

| 3 | 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 81 | [1][8] |

| 4 | Aryl Bromide | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) | 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | K₃PO₄ (3) | Dioxane | 90 | 18 | 74-91 | [9][10] |

| 5 | Pyridine-2-sulfonyl fluoride | Hetero(aryl) boronic acids | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3) | Dioxane | 65-100 | 24 | 5-89 | [11][12] |

Note: The data presented is compiled from different sources and reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.[1]

Troubleshooting

-

Low or No Yield: The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.[5][6] Consider using bulky, electron-rich phosphine ligands (e.g., SPhos) or N-heterocyclic carbene (NHC) ligands to stabilize the catalyst.[13] Ensure all reagents are pure and the reaction is performed under strictly inert conditions, as oxygen can promote homocoupling of the boronic acid.[5]

-

Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.[5] Rigorous degassing of the solvent is crucial. Employing freeze-pump-thaw cycles can be effective.

-

Protodeboronation: The boronic acid can be replaced by a hydrogen atom, especially with electron-deficient heteroaryl boron derivatives.[9] Using a milder base or anhydrous conditions might mitigate this issue.

Conclusion

This application note provides a comprehensive and detailed protocol for the Suzuki-Miyaura cross-coupling of 2-bromo-4-phenylpyridine. By carefully selecting the catalyst, ligand, base, and solvent, and by maintaining an inert atmosphere, high yields of the desired 2-aryl-4-phenylpyridine products can be achieved. The provided data and troubleshooting guide will aid researchers in optimizing this versatile and powerful reaction for their specific needs in drug discovery and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Yoneda Labs [yonedalabs.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-4-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 2-Bromo-4-phenylpyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the 2,4-disubstituted pyridine scaffold in numerous biologically active compounds. The methodologies described herein are designed to be a practical guide for the synthesis of a diverse range of derivatives through the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely utilized palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1] This reaction is favored for its mild conditions, tolerance of various functional groups, and the commercial availability of a wide array of boronic acids and their derivatives.[1] For 2-bromopyridines, careful selection of the catalyst, ligand, and base is crucial to mitigate potential catalyst inhibition by the pyridine nitrogen.[2]

Comparative Data for Suzuki-Miyaura Coupling

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of 2-bromopyridines with various arylboronic acids. While specific yields for 2-Bromo-4-phenylpyridine may vary, these conditions provide a strong starting point for optimization.

| Catalyst Precursor | Ligand | Base | Solvent | Coupling Partner | Temp. (°C) | Time (h) | Approx. Yield (%) | Reference |

| Pd(OAc)₂ (2 mol%) | SPhos | K₂CO₃ | Toluene/H₂O | Arylboronic acid | 100 | 8 | ~90-98 | [2] |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | Phenylboronic acid | 90 | >12 | >85 | [2] |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | Arylboronic acid | 90 | 12 | ~88-96 | [2] |

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of 2-Bromo-4-phenylpyridine with an arylboronic acid.[1][3]

Materials:

-

2-Bromo-4-phenylpyridine (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., PdCl₂(dppf), 3-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

-

Inert gas (Argon or Nitrogen)

-

Standard oven-dried glassware for inert atmosphere chemistry

Procedure:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-4-phenylpyridine, the arylboronic acid, palladium catalyst, and base.[3]

-

Seal the flask with a rubber septum.

-

Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.[3]

-

Using a syringe, add the degassed solvent mixture.[3]

-

Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-120 °C).[3]

-

Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Suzuki-Miyaura Coupling Workflow

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[4] It is a powerful tool for synthesizing arylamines from aryl halides and primary or secondary amines.[4][5]

Comparative Data for Buchwald-Hartwig Amination

The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of 2-bromopyridines.

| Catalyst Precursor | Ligand | Base | Solvent | Amine | Temp. (°C) | Approx. Yield (%) | Reference |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | Various Amines | 110 | High | [6] |

| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | Primary Amines | 80-100 | Good to Excellent | [5] |

| Pd(OAc)₂ | dppp | NaOtBu | Toluene | Volatile Amines | 80-100 | 55-98 | [7] |

Experimental Protocol: Buchwald-Hartwig Amination

This is a general protocol for the Buchwald-Hartwig amination of 2-Bromo-4-phenylpyridine.[4]

Materials:

-

2-Bromo-4-phenylpyridine (1.0 equiv)

-

Amine (1.2-1.5 equiv)

-

Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)

-

Phosphine ligand (e.g., Xantphos, 4 mol%)

-

Base (e.g., Cs₂CO₃, 2.0 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene)

-

Inert gas (Argon or Nitrogen)

-

Standard oven-dried glassware for inert atmosphere chemistry

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry Schlenk tube.[6]

-

Add 2-Bromo-4-phenylpyridine and the amine.[6]

-

Add the degassed solvent via syringe.[6]

-

Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 80-110 °C).[4][6]

-

Monitor the reaction progress by TLC or LC-MS.[4]

-

Upon completion, cool the reaction mixture to room temperature.[4]

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-